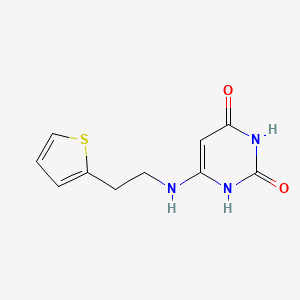
6-((2-(thiophen-2-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
6-((2-(Thiophen-2-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione, also known as 6-TEAP, is a heterocyclic compound that has recently been studied for its potential applications in scientific research. It is a relatively new compound that has only been studied in the last few decades, and its properties and effects are still being explored by researchers. 6-TEAP has been found to have a wide range of applications in areas such as organic synthesis, biochemistry, and pharmaceuticals. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-diones, which are structurally related to the specified compound, have been explored for their potential as GnRH receptor antagonists to treat reproductive diseases. The study highlights the significance of specific substituent groups for receptor binding activity and suggests a preference for hydrophobic substituents for enhanced activity (Guo et al., 2003).
- Research on dihydropyrimidine-2,4(1H,3H)-dione derivatives, including novel synthesis methods and in vitro cytotoxic evaluation against cancer cell lines, has been conducted. This work contributes to the understanding of the compound's synthesis and potential therapeutic applications (Udayakumar et al., 2017).
Biological Activities and Applications
- A study on pyrimidine-based bis-uracil derivatives, including compounds structurally similar to the specified chemical, has been undertaken to assess their antimicrobial, photoluminescence, and molecular docking capabilities. This research explores the compounds' potential in drug discovery and optical applications (Mohan et al., 2020).
- The antimicrobial evaluation of 6-heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones against various bacterial strains has been investigated, showcasing the compound's relevance in the search for new antibacterial agents (Vlasov et al., 2022).
Optical and Nonlinear Optical Properties
- An experimental and computational study on pyrimidine-based bis-uracil derivatives, which are closely related to the specified compound, has been conducted to evaluate their optical and nonlinear optical properties. This research indicates the potential of these compounds for nonlinear optical device fabrications (Mohan et al., 2020).
Propiedades
IUPAC Name |
6-(2-thiophen-2-ylethylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c14-9-6-8(12-10(15)13-9)11-4-3-7-2-1-5-16-7/h1-2,5-6H,3-4H2,(H3,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZHKLPMEHZSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2-(thiophen-2-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1479194.png)
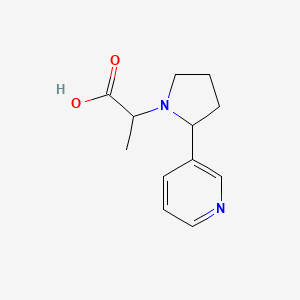
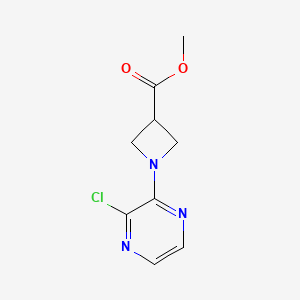
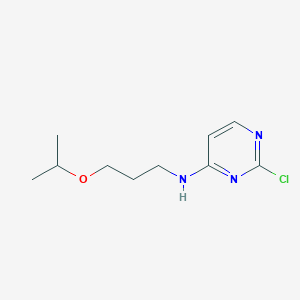
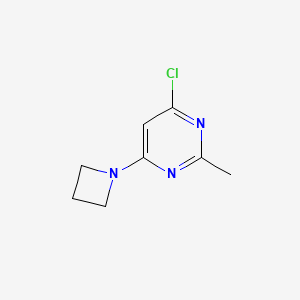
![3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1479205.png)
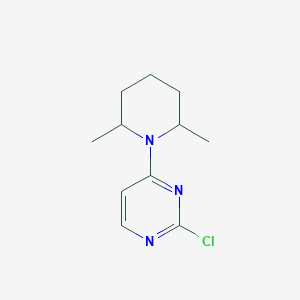

![3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1479209.png)
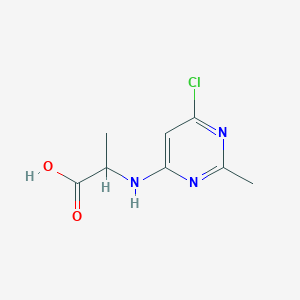
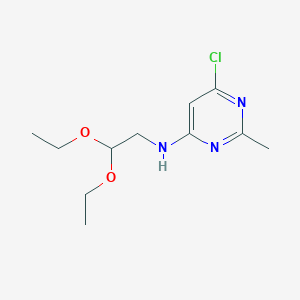

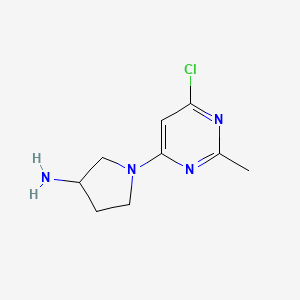
![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1479217.png)